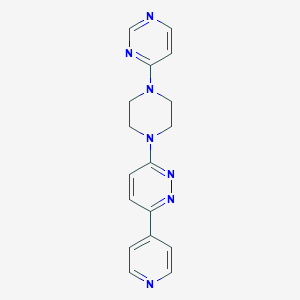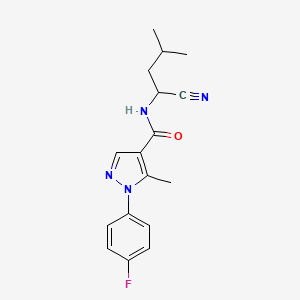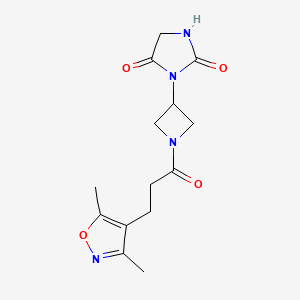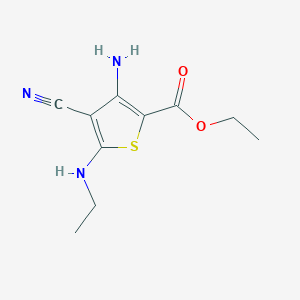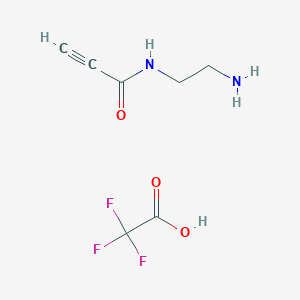
N-(2-Aminoetil)propiolamida 2,2,2-trifluoroacetato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C7H9F3N2O3 and a molecular weight of 226.15 g/mol. This compound is known for its unique properties and applications in various fields, including organic synthesis and material science.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is utilized in the synthesis of biologically active molecules and as a cross-linking agent in protein and peptide chemistry.
Industry: The compound is used in the production of advanced materials, including hydrogels and other polymeric materials.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate are not mentioned in the available resources, its use as a crosslinking agent in the synthesis of maleimide-functionalized heparin hydrogels suggests potential applications in the field of biotechnology and materials science .
Mecanismo De Acción
Target of Action
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate, also known as N-(2-aminoethyl)prop-2-ynamide trifluoroacetic acid, is a thiol-reactive cross-linking agent . It primarily targets thiol groups in proteins and other organic molecules .
Mode of Action
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate interacts with its targets by forming covalent bonds . This interaction results in the cross-linking of thiol-containing molecules, which can lead to changes in their structure and function .
Biochemical Pathways
The cross-linking action of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate can affect various biochemical pathways. For instance, it can alter protein conformation and disrupt protein-protein interactions, potentially affecting signal transduction, enzyme activity, and other cellular processes .
Result of Action
The molecular and cellular effects of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate’s action depend on the specific targets and pathways it affects. By cross-linking thiol groups, it can induce structural and functional changes in proteins and other molecules, potentially leading to altered cellular behavior .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate typically involves the reaction of propiolic acid with 2-aminoethylamine in the presence of trifluoroacetic acid. The reaction conditions often include a controlled temperature environment and the use of solvents such as methanol or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various amides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)maleimide trifluoroacetate: Similar in structure but contains a maleimide group instead of a propiolamide group.
N-(2-Hydroxyethyl)maleimide: Contains a hydroxyethyl group instead of an aminoethyl group.
N-(2-Aminoethyl)succinimide trifluoroacetate: Contains a succinimide group instead of a propiolamide group.
Uniqueness
N-(2-Aminoethyl)propiolamide 2,2,2-trifluoroacetate is unique due to its propiolamide moiety, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it particularly valuable in applications requiring specific chemical modifications and stability under various conditions.
Propiedades
IUPAC Name |
N-(2-aminoethyl)prop-2-ynamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.C2HF3O2/c1-2-5(8)7-4-3-6;3-2(4,5)1(6)7/h1H,3-4,6H2,(H,7,8);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVCKMLHWRTLIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NCCN.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(Trifluoromethyl)-1-[3-(trifluoromethyl)benzenesulfonyl]piperidine](/img/structure/B2400403.png)
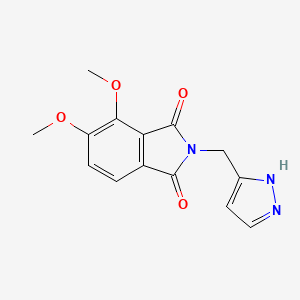



![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)
![6-amino-4-(3,4-dihydroxyphenyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2400411.png)


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2400416.png)
